molecular formula C31H46O4 B1396522 methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate CAS No. 218600-50-1

methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate

Cat. No. B1396522
CAS RN: 218600-50-1
M. Wt: 482.7 g/mol
InChI Key: ZSKIWSWEZHHVGY-TWONUWCPSA-N
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Description

Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate is a useful research compound. Its molecular formula is C31H46O4 and its molecular weight is 482.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Triterpenoid Diketo Acid

Thompson, Lalancette, and Kikolski (2006) studied a triterpenoid diketo acid, which is structurally related to the given compound. They discovered that this compound aggregates through carboxyl-to-ketone hydrogen-bonding, forming chains that extend in a specific direction. This study provides insights into the hydrogen bonding properties of complex organic molecules (Thompson, Lalancette, & Kikolski, 2006).

Synthesis and Structural Analysis

Lisowskaya, Maslivets, and Aliev (2004) explored the synthesis of novel organic compounds, including a structure determination by X-ray crystallography. Their work contributes to the understanding of the molecular architecture and synthesis pathways of complex organic molecules, which can be related to the study of the compound (Lisowskaya, Maslivets, & Aliev, 2004).

Antiprotozoal Activity

Research by Ismail et al. (2003) focused on synthesizing compounds with potential antiprotozoal activity. Although not directly studying the specific compound, their research contributes to the broader understanding of how structurally complex compounds can be synthesized and evaluated for biological activities, providing a framework that could be applicable to similar compounds (Ismail et al., 2003).

Redox Behavior of Organic Compounds

Shoji et al. (2011) studied the synthesis and redox behavior of novel organic cations and dications. Their research into the electrochemical properties of these compounds adds to the understanding of the redox characteristics of similar complex molecules (Shoji et al., 2011).

properties

CAS RN

218600-50-1

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19?,21?,24?,28-,29+,30+,31-/m0/s1

InChI Key

ZSKIWSWEZHHVGY-TWONUWCPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate
Reactant of Route 4
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate
Reactant of Route 5
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate
Reactant of Route 6
methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate

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